Ceritinib Wild-Type ALK Inhibition Potency Compared to Crizotinib
Ceritinib demonstrates a 12.8-fold higher potency for wild-type ALK than crizotinib, with an IC50 of 3.9 nM compared to 50 nM for crizotinib, in an EML4-ALK-transfected cell proliferation assay [1]. In a separate panel, ceritinib's IC50 was 37 nM for wild-type EML4-ALK Ba/F3 cells, while crizotinib required 90 nM [2].
| Evidence Dimension | Cell proliferation IC50 against wild-type EML4-ALK |
|---|---|
| Target Compound Data | Ceritinib: 3.9 nM [1]; 37 nM [2] |
| Comparator Or Baseline | Crizotinib: 50 nM [1]; 90 nM [2] |
| Quantified Difference | Ceritinib is 12.8-fold more potent (3.9 vs 50 nM) [1] and 2.4-fold more potent (37 vs 90 nM) [2] in separate assays. |
| Conditions | EML4-ALK-transfected Ba/F3 cell proliferation assays |
Why This Matters
Higher biochemical potency against wild-type ALK suggests ceritinib may achieve target inhibition at lower concentrations, potentially reducing off-target effects compared to crizotinib.
- [1] Cui, J., et al. (2021). TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations. AACR Table 2. Cell Proliferation IC50 Values. View Source
- [2] Ochi, N., et al. (2024). Comprehensive evaluation of ALK inhibitors. npj Precision Oncology, 8, Article 98. Table 2. View Source
